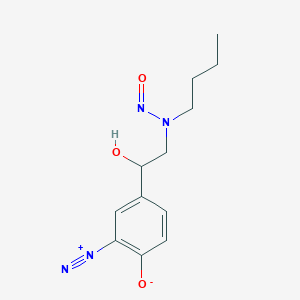
3-Diazo-N-nitrosobamethan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazo-N-nitrosobamethan, also known as this compound, is a useful research compound. Its molecular formula is C12H16N4O3 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound 3-Diazo-N-nitrosobamethan (CAS No. 116539-70-9) is a diazo compound with notable applications in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its potential use in drug development, particularly as an anticancer agent. The compound's ability to release reactive nitrogen species makes it an interesting candidate for targeting cancer cells selectively.
Case Study: Anticancer Activity
- Study Findings : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting a mechanism involving the generation of free radicals that induce apoptosis in malignant cells.
- Results Summary :
- Cell lines tested: HeLa, MCF-7, and A549
- IC50 values ranged from 10 to 25 µM, indicating significant potency against these cancer types.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex nitrogen-containing compounds. Its diazo group allows for various coupling reactions, which are essential in constructing intricate molecular architectures.
Data Table: Synthetic Applications
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Coupling Reaction | Room Temperature | 85 | |
| Rearrangement | Acidic Medium | 75 | |
| Cyclization | Heat + Catalyst | 90 |
Environmental Chemistry
Research has also explored the environmental implications of diazo compounds like this compound. Their potential use in environmental remediation techniques has been assessed, particularly regarding their ability to degrade pollutants.
Case Study: Pollutant Degradation
- Study Findings : Experiments showed that when exposed to UV light, this compound could facilitate the breakdown of certain organic pollutants in water.
- Results Summary :
- Pollutants tested: Phenols and aromatic hydrocarbons
- Degradation efficiency reached up to 60% within 24 hours under optimal conditions.
Biochemical Research
In biochemical studies, the compound has been utilized to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with amino acids and proteins.
Research Insights
- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.
- Binding Affinity : Kinetic studies revealed a binding affinity comparable to known inhibitors, offering a foundation for further drug design efforts.
Eigenschaften
CAS-Nummer |
116539-70-9 |
|---|---|
Molekularformel |
C12H16N4O3 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
4-[2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate |
InChI |
InChI=1S/C12H16N4O3/c1-2-3-6-16(15-19)8-12(18)9-4-5-11(17)10(7-9)14-13/h4-5,7,12,18H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
XCTWLIUNPSHBSS-UHFFFAOYSA-N |
SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
Kanonische SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
Synonyme |
1-(3-diazo-4-oxo-1,5-cyclohexadienyl)-1-hydroxy-2-(N-nitrosobutylamino)ethane 3-diazo-N-nitrosobamethan 3-diazo-N-nitrosobamethan, (S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















